(6-Isopropoxypyridin-3-yl)methanol

Description

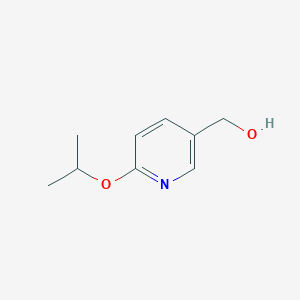

(6-Isopropoxypyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring and an isopropoxy substituent (-OCH(CH₃)₂) at the 6-position. Its structure combines the aromaticity of pyridine with the reactivity of alcohol and ether functional groups, enabling diverse chemical modifications.

Properties

IUPAC Name |

(6-propan-2-yloxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJHNYJRGXZEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676885 | |

| Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104461-69-9 | |

| Record name | {6-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridin-3-yl)methanol typically involves the reaction of 6-hydroxypyridin-3-ylmethanol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: (6-Isopropoxypyridin-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield pyridine-3,6-dicarboxylic acid.

Reduction: Reduction reactions can produce (6-Isopropoxypyridin-3-yl)methane.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium Channel Blockers

One of the prominent applications of (6-Isopropoxypyridin-3-yl)methanol is its role as a sodium channel blocker. Sodium channels are critical for the propagation of action potentials in neurons and muscle cells. The compound has been identified as a potential therapeutic agent for conditions associated with sodium channel dysfunction, such as pain management, epilepsy, and cardiac arrhythmias. Specifically, it has shown efficacy in treating neuropathic pain by inhibiting overactive sodium channels, which can contribute to abnormal pain signaling .

Antialcoholism Agents

Recent studies have indicated that derivatives of this compound may serve as anti-alcoholism agents. For instance, related compounds have demonstrated the ability to reduce alcohol self-administration in animal models, suggesting potential for clinical applications in treating alcohol use disorders . The mechanism appears to involve modulation of neurotransmitter systems that are affected by alcohol consumption.

Pain Management

Research highlights the compound's utility in alleviating various types of pain, including inflammatory and neuropathic pain. The underlying mechanism involves the suppression of neuronal firing through sodium channel inhibition, which is crucial in managing conditions like diabetic neuropathy and post-herpetic neuralgia .

Behavioral Studies

Behavioral studies involving animal models have shown that this compound derivatives can significantly reduce cravings and consumption behaviors related to alcohol. This positions the compound as a candidate for further exploration in addiction therapy .

Synthesis and Development

The synthesis of this compound typically involves palladium-catalyzed reactions that allow for regioselective modifications, improving yields compared to previous methodologies . This efficient synthesis pathway enhances its availability for research and potential therapeutic use.

Summary Table of Applications

Mechanism of Action

The mechanism by which (6-Isopropoxypyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyridinemethanol Derivatives

Key Comparative Insights

Halogenated analogs (e.g., bromophenyl in ) exhibit increased electrophilicity, enabling participation in Suzuki-Miyaura couplings, whereas hydroxyl groups facilitate hydrogen bonding in coordination complexes .

Physicochemical Properties: Lipophilicity: Isopropoxy and bromophenyl derivatives (Table 1) are more lipophilic than methoxy-substituted analogs, impacting membrane permeability in biological systems. Solubility: Dimethoxy-substituted compounds (e.g., (5,6-Dimethoxypyridin-3-yl)methanol ) may exhibit higher aqueous solubility due to increased polarity.

Biological and Industrial Relevance: Methoxy- and hydroxyl-substituted pyridinemethanols are frequently employed as ligands in metal-organic frameworks (MOFs) or catalysts . Brominated derivatives (e.g., ) serve as intermediates in synthesizing bioactive molecules, leveraging halogen bonds for target binding.

Biological Activity

(6-Isopropoxypyridin-3-yl)methanol, with the molecular formula C10H13NO2, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 167.20 g/mol

- CAS Number : 1104461-69-9

- Solubility : Soluble in water and organic solvents

Synthesis

The compound is typically synthesized through the reaction of 6-hydroxypyridin-3-ylmethanol with isopropyl alcohol under acidic conditions, followed by refluxing to ensure complete conversion.

This compound is believed to interact with specific molecular targets, primarily enzymes. Preliminary studies suggest that it may inhibit certain enzyme activities, which can have implications for various therapeutic areas such as pain management and inflammation control .

Therapeutic Potential

- Pain Management : The compound has been explored for its analgesic properties. It may act on sodium channels (NaV), particularly NaV1.7 and NaV1.3, which are implicated in pain signaling pathways. Inhibition of these channels could provide relief from inflammatory pain .

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, potentially mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies have shown that related compounds can reduce inflammation markers, suggesting that this compound may also possess anti-inflammatory effects .

Case Studies

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3,5-Dimethoxypyridine | C8H10N2O2 | Antioxidant and anti-inflammatory |

| 2-Methylpyridine | C7H9N | Moderate analgesic properties |

| 4-Methoxypyridine | C7H9NO | Enzyme inhibition potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.